Cas no 444191-47-3 (2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide)
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
- 444191-47-3
- Z56843516
- 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
- EN300-26582996
- 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide
-
- Inchi: 1S/C16H10N4O6/c17-9-11(7-10-1-3-12(4-2-10)19(23)24)16(22)18-14-6-5-13(20(25)26)8-15(14)21/h1-8,21H,(H,18,22)
- InChI Key: ZBGBZOOTLSRHTP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1O)(=O)C(C#N)=CC1=CC=C([N+]([O-])=O)C=C1
Computed Properties
- Exact Mass: 354.06003405g/mol
- Monoisotopic Mass: 354.06003405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 165Ų
Experimental Properties
- Density: 1.587±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 628.2±55.0 °C(Predicted)
- pka: 7.89±0.19(Predicted)
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582996-0.05g |
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide |
444191-47-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide
Comprehensive Overview of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide (CAS No. 444191-47-3)
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide, with the CAS number 444191-47-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its cyano and nitrophenyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic applications. Researchers and industry professionals are increasingly interested in its potential uses, particularly in the development of novel pharmaceutical agents and advanced materials.
The molecular structure of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide features a propenamide backbone substituted with cyano and nitrophenyl groups, which contribute to its reactivity and stability. These functional groups are often explored in the context of drug discovery, where they can enhance binding affinity to biological targets. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are pivotal in designing antimicrobial and anti-inflammatory agents. This aligns with the growing demand for new therapeutic solutions in the post-pandemic era.
In addition to its pharmaceutical applications, CAS No. 444191-47-3 is also investigated for its potential in material science. The nitrophenyl groups, known for their electron-withdrawing properties, make this compound a candidate for developing organic semiconductors and photovoltaic materials. With the global push toward sustainable energy, researchers are exploring how such compounds can improve the efficiency of solar cells and LEDs. This dual applicability in healthcare and renewable energy sectors underscores its versatility.
The synthesis of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide typically involves multi-step organic reactions, including condensation and cyanation processes. Optimizing these reactions for higher yields and purity is a key focus area, as highlighted in recent patent filings and academic publications. Environmental considerations are also driving innovations in green chemistry approaches, such as using catalysts to reduce waste and energy consumption. These advancements resonate with the broader scientific community's emphasis on sustainability.
From a commercial perspective, the demand for CAS No. 444191-47-3 is rising, particularly among contract research organizations (CROs) and pharmaceutical manufacturers. Its role as a building block for complex molecules makes it a critical component in high-throughput screening and combinatorial chemistry. Suppliers are increasingly listing this compound in their catalogs, catering to the needs of drug development pipelines. This trend is reflected in the growing number of online queries and market reports focusing on its availability and pricing.
Safety and handling of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide are governed by standard laboratory protocols. While not classified as a hazardous substance, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. This aligns with the broader industry shift toward responsible chemical management, a topic frequently discussed in regulatory forums and safety guidelines.
In summary, 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide (CAS No. 444191-47-3) represents a compelling example of how specialty chemicals can bridge diverse scientific disciplines. Its applications in drug discovery and renewable energy highlight its relevance in addressing contemporary challenges. As research continues to uncover new potentials, this compound is poised to remain a focal point in both academic and industrial settings.
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